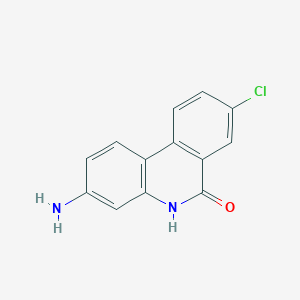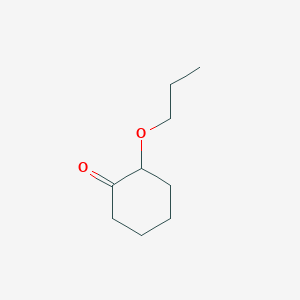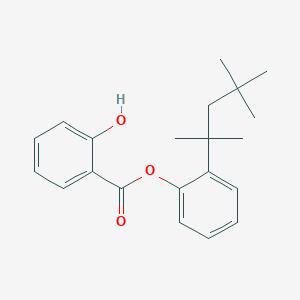
3-amino-8-chloro-5H-phenanthridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-8-chloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its tricyclic structure, which includes an amino group at the 3-position and a chlorine atom at the 8-position. Phenanthridinones are known for their biological and pharmaceutical activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-chloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with amines. This method provides controlled access to a range of functionalized phenanthridinones in good yields (59-88%) under mild conditions . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed processes. These methods are favored due to their efficiency and ability to produce high yields of the desired product. Additionally, the use of microwave irradiation and free radical initiators like AIBN has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-amino-8-chloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2-ones and other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different phenanthridinone derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and potassium persulfate (K2S2O8).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like aryl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
3-amino-8-chloro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-amino-8-chloro-5H-phenanthridin-6-one involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-5H-phenanthridin-6-one: Known for its dual fluorescence and intramolecular charge transfer properties.
Quinolin-2-ones: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Uniqueness
3-amino-8-chloro-5H-phenanthridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, enhancing its versatility in various applications .
Properties
CAS No. |
26689-64-5 |
|---|---|
Molecular Formula |
C13H9ClN2O |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-amino-8-chloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9ClN2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,15H2,(H,16,17) |
InChI Key |
XBZUMGORNJVOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)

![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)






